molecular formula C10H8BrIO4 B6247382 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid CAS No. 2408970-80-7

2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid

Cat. No. B6247382
CAS RN: 2408970-80-7
M. Wt: 399
InChI Key:
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Description

2-[2-Bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid, also known as 2-BIMPCA, is a synthetic compound with a variety of applications in biological and chemical research. It is a brominated and iodinated derivative of acetic acid, and has been used in a number of studies to explore its properties and potential applications.

Scientific Research Applications

2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid has been used in a number of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, including amines, alcohols, and esters. It has also been used as a reagent in the synthesis of peptides and other organic molecules. Furthermore, it has been used in the study of enzyme kinetics and in the study of metabolic pathways.

Mechanism of Action

The mechanism of action of 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been suggested that 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid may act as a chelator, binding to metal ions and preventing them from participating in biochemical reactions.
Biochemical and Physiological Effects
2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve wound healing, and reduce oxidative stress. It has also been shown to have anti-tumor effects in animal studies, and may be useful in the treatment of certain types of cancer. In addition, 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid has been shown to have anti-bacterial effects, and may be useful in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable in a variety of solvents. Furthermore, it is non-toxic and has a low potential for causing side effects. However, there are some limitations to using 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid in laboratory experiments. It has a relatively low solubility in aqueous solutions, and the reaction conditions must be carefully controlled to ensure that the desired product is obtained.

Future Directions

The potential applications of 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid are far-reaching, and there are a number of future directions that can be explored. One potential application is in the development of drugs or other compounds that target specific enzymes or pathways. In addition, 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid could be used to study the effects of various compounds on metabolic pathways or enzyme kinetics. Furthermore, it could be used to study the effects of oxidative stress on cells, and to explore its potential anti-tumor effects. Finally, 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid could be used in the development of new catalysts for the synthesis of organic compounds.

Synthesis Methods

2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid can be synthesized through a two-step process. The first step involves the reaction of 2-bromo-6-iodo-4-methoxycarbonylphenol with acetic anhydride in the presence of a catalyst, such as pyridine or triethylamine. This reaction produces 2-bromo-6-iodo-4-methoxycarbonylphenyl acetic acid. The second step involves the reaction of the acetic acid with sodium hydroxide, which produces 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid involves the bromination and iodination of 2-(4-methoxycarbonylphenyl)acetic acid, followed by esterification and decarboxylation.", "Starting Materials": [ "2-(4-methoxycarbonylphenyl)acetic acid", "Bromine", "Iodine", "Acetic anhydride", "Pyridine", "Sodium acetate", "Methanol", "Concentrated sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 2-(4-methoxycarbonylphenyl)acetic acid with bromine in acetic acid and sulfuric acid to yield 2-(2-bromo-4-(methoxycarbonyl)phenyl)acetic acid.", "Step 2: Iodination of 2-(2-bromo-4-(methoxycarbonyl)phenyl)acetic acid with iodine in acetic acid and sulfuric acid to yield 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid.", "Step 3: Esterification of 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid with acetic anhydride and pyridine to yield the corresponding ester.", "Step 4: Decarboxylation of the ester with sodium acetate and sodium hydroxide in methanol to yield 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid." ] }

CAS RN

2408970-80-7

Product Name

2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid

Molecular Formula

C10H8BrIO4

Molecular Weight

399

Purity

95

Origin of Product

United States

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